
Anthracene, 9,10-dihydro-9-(1-methylpropyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Anthracene, 9,10-dihydro-9-(1-methylpropyl)- is an organic compound with the chemical formula C18H20. It is a derivative of anthracene, characterized by the addition of a 1-methylpropyl group at the 9th position and hydrogenation at the 9th and 10th positions. This compound appears as a white to pale yellow solid and is known for its stability under normal conditions, although it can be sensitive to light and air oxidation .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Anthracene, 9,10-dihydro-9-(1-methylpropyl)- can be synthesized through the reaction of anthracene with 1-methylpropyl halides. The reaction typically involves the use of a base to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions such as temperature, pressure, and the concentration of reactants to ensure high yield and purity of the product .
Análisis De Reacciones Químicas
Types of Reactions
Anthracene, 9,10-dihydro-9-(1-methylpropyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form anthraquinone derivatives.
Reduction: It can be further reduced to form more hydrogenated derivatives.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.
Substitution: Electrophilic reagents such as halogens and nitrating agents are commonly used.
Major Products
Oxidation: Anthraquinone derivatives.
Reduction: More hydrogenated anthracene derivatives.
Substitution: Halogenated or nitrated anthracene derivatives.
Aplicaciones Científicas De Investigación
Anthracene, 9,10-dihydro-9-(1-methylpropyl)- has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and in the study of photophysical properties.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of anthracene, 9,10-dihydro-9-(1-methylpropyl)- involves its interaction with various molecular targets. It can participate in electron transfer reactions, making it useful in photophysical studies. The pathways involved often include the formation of reactive intermediates that can further react with other molecules .
Comparación Con Compuestos Similares
Similar Compounds
9,10-Dihydroanthracene: Similar in structure but lacks the 1-methylpropyl group.
9,10-Diphenylanthracene: Contains phenyl groups instead of the 1-methylpropyl group.
Anthracene: The parent compound without hydrogenation or additional substituents.
Uniqueness
Anthracene, 9,10-dihydro-9-(1-methylpropyl)- is unique due to the presence of the 1-methylpropyl group, which can influence its chemical reactivity and physical properties. This makes it distinct from other anthracene derivatives and useful in specific applications where these properties are advantageous .
Propiedades
Número CAS |
10394-54-4 |
|---|---|
Fórmula molecular |
C18H20 |
Peso molecular |
236.4 g/mol |
Nombre IUPAC |
9-butan-2-yl-9,10-dihydroanthracene |
InChI |
InChI=1S/C18H20/c1-3-13(2)18-16-10-6-4-8-14(16)12-15-9-5-7-11-17(15)18/h4-11,13,18H,3,12H2,1-2H3 |
Clave InChI |
DHAGCFGLSCAMQJ-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)C1C2=CC=CC=C2CC3=CC=CC=C13 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



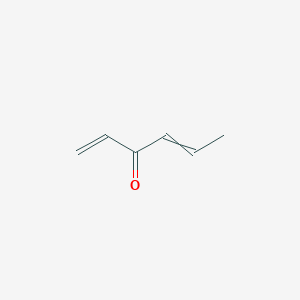
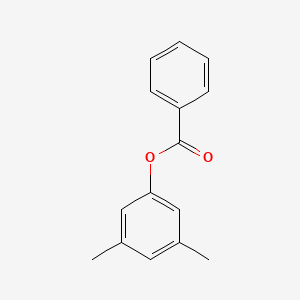
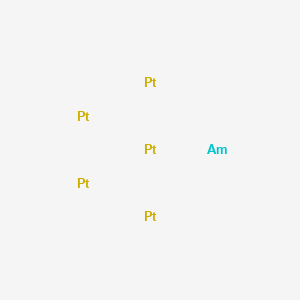

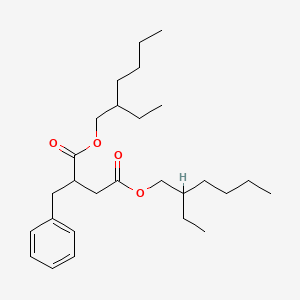
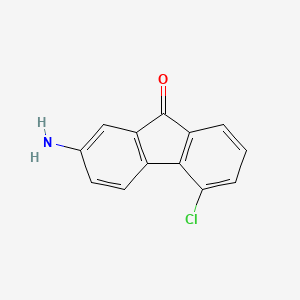
![2,6-Bis[(dimethylamino)methyl]-4-(octan-2-yl)phenol](/img/structure/B14725195.png)

![(2S)-2-[(Prop-2-en-1-yl)oxy]butane](/img/structure/B14725219.png)
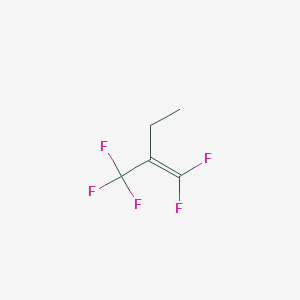
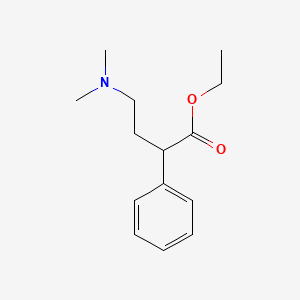
![4-Methyl-1-[10-(4-methylpyridin-1-ium-1-yl)decyl]pyridin-1-ium;bromide](/img/structure/B14725245.png)

